molecular formula C19H14ClIN2O3 B3527693 N-{2-[(4-chlorobenzyl)carbamoyl]-4-iodophenyl}furan-2-carboxamide

N-{2-[(4-chlorobenzyl)carbamoyl]-4-iodophenyl}furan-2-carboxamide

Cat. No.: B3527693
M. Wt: 480.7 g/mol
InChI Key: GVVCNFZCWGCHJP-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorobenzyl)carbamoyl]-4-iodophenyl}furan-2-carboxamide is a complex organic compound with a molecular formula of C19H14ClIN2O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chlorobenzyl)carbamoyl]-4-iodophenyl}furan-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-iodoaniline with 4-chlorobenzyl isocyanate to form the intermediate N-(4-iodophenyl)-N’-(4-chlorobenzyl)urea. This intermediate is then reacted with furan-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chlorobenzyl)carbamoyl]-4-iodophenyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-{2-[(4-chlorobenzyl)carbamoyl]-4-iodophenyl}furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorobenzyl)carbamoyl]-4-iodophenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(4-chlorobenzyl)carbamoyl]phenyl}-2-furamide: Similar structure but lacks the iodine atom.

    N-{2-[(4-chlorobenzyl)carbamoyl]-4-bromophenyl}furan-2-carboxamide: Similar structure with bromine instead of iodine.

    N-{2-[(4-chlorobenzyl)carbamoyl]-4-fluorophenyl}furan-2-carboxamide: Similar structure with fluorine instead of iodine.

Uniqueness

The presence of the iodine atom in N-{2-[(4-chlorobenzyl)carbamoyl]-4-iodophenyl}furan-2-carboxamide imparts unique reactivity and properties compared to its analogs. This makes it particularly valuable in applications where iodine’s specific characteristics are advantageous, such as in radiolabeling for imaging studies.

Properties

IUPAC Name

N-[2-[(4-chlorophenyl)methylcarbamoyl]-4-iodophenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClIN2O3/c20-13-5-3-12(4-6-13)11-22-18(24)15-10-14(21)7-8-16(15)23-19(25)17-2-1-9-26-17/h1-10H,11H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVCNFZCWGCHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)I)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClIN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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